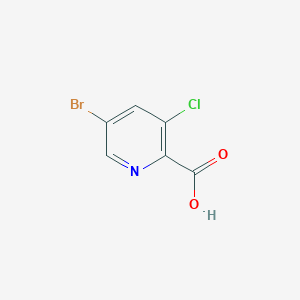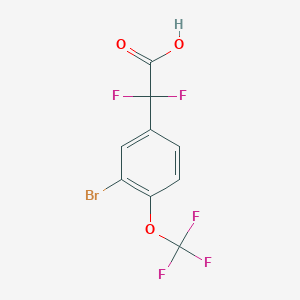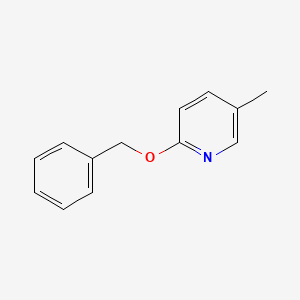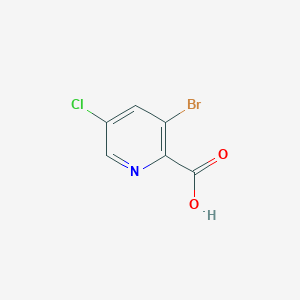![molecular formula C12H14Cl2N2 B1372203 Clorhidrato de 1-[3-(clorometil)fenil]-3,5-dimetil-1H-pirazol CAS No. 1185298-82-1](/img/structure/B1372203.png)
Clorhidrato de 1-[3-(clorometil)fenil]-3,5-dimetil-1H-pirazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride is a synthetic organic compound with the molecular formula C12H14Cl2N2. This compound is notable for its structural complexity and potential applications in various fields such as medicinal chemistry and materials science. It is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with two methyl groups.
Aplicaciones Científicas De Investigación
1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of 3-(chloromethyl)benzaldehyde, which is then subjected to a condensation reaction with 3,5-dimethylpyrazole. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation process. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylic acid derivative.
Mecanismo De Acción
The mechanism of action of 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole ring may also interact with specific binding sites, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
1-[3-(Bromomethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride: Similar structure but with a bromine atom instead of chlorine.
1-[3-(Methyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride: Lacks the halogen atom, resulting in different reactivity.
1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole: The free base form without the hydrochloride salt.
Uniqueness: 1-[3-(Chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride is unique due to its specific halogen substitution, which imparts distinct chemical reactivity and potential biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications.
This detailed overview provides a comprehensive understanding of 1-[3-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-[3-(chloromethyl)phenyl]-3,5-dimethylpyrazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2.ClH/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13;/h3-7H,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKBNKGGJOKTHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)CCl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

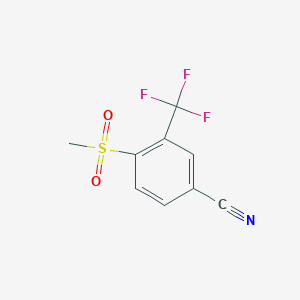
![2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1372125.png)
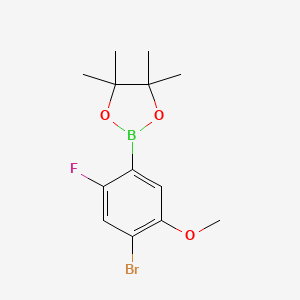
![4-[2-(Dimethylamino)ethyl]benzoic acid](/img/structure/B1372127.png)

![3-[(2-Allylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1372129.png)
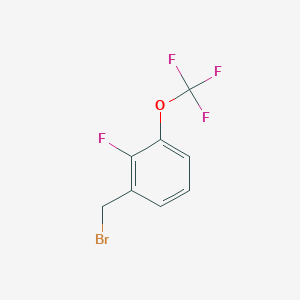
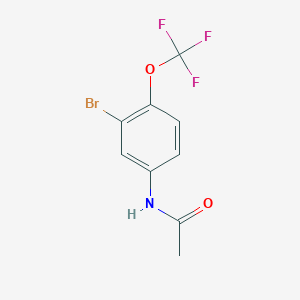
![3-(Benzyl-Oxy)-1-Oxa-8-Azaspiro[4.5]Decane](/img/structure/B1372137.png)
